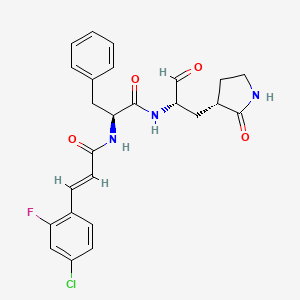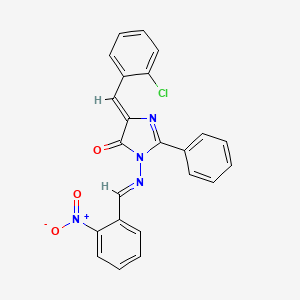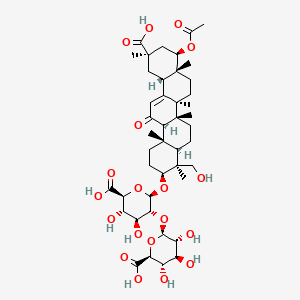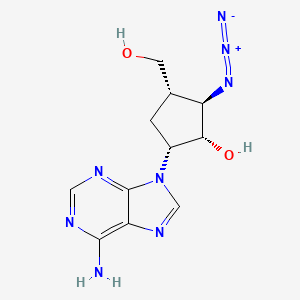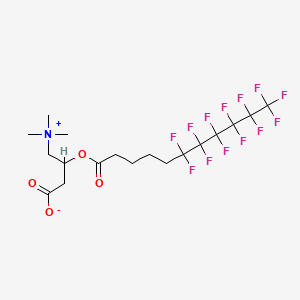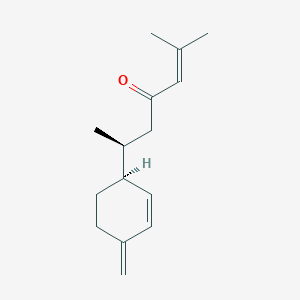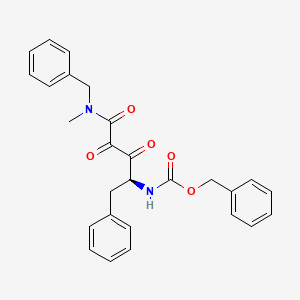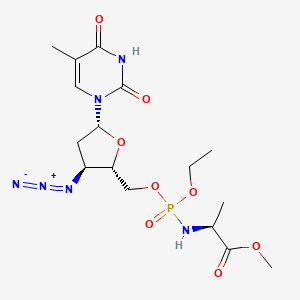
L-Alanine, N-(3'-azido-3'-deoxy-P-ethyl-5'-thymidylyl)-, methyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- is a synthetic compound that combines the properties of L-Alanine and thymidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- typically involves multiple steps:
Starting Materials: The synthesis begins with L-Alanine and thymidine derivatives.
Azidation: The thymidine derivative undergoes azidation to introduce the azido group at the 3’ position.
Coupling Reaction: The azido-thymidine derivative is then coupled with L-Alanine under specific reaction conditions to form the desired compound.
Esterification: Finally, the compound is esterified to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the azido group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as nucleic acids and proteins. The azido group can participate in click chemistry reactions, facilitating the attachment of various functional groups. This interaction can modulate biological pathways and processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine: A well-known antiviral compound.
L-Alanine derivatives: Various derivatives with different functional groups.
Thymidine analogs: Compounds with structural similarities to thymidine.
Uniqueness
L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- is unique due to its combination of L-Alanine and azido-thymidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
133201-13-5 |
|---|---|
Fórmula molecular |
C16H25N6O8P |
Peso molecular |
460.38 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C16H25N6O8P/c1-5-28-31(26,20-10(3)15(24)27-4)29-8-12-11(19-21-17)6-13(30-12)22-7-9(2)14(23)18-16(22)25/h7,10-13H,5-6,8H2,1-4H3,(H,20,26)(H,18,23,25)/t10-,11-,12+,13+,31?/m0/s1 |
Clave InChI |
VFPSGUHEGHZQNN-DCTPOCMDSA-N |
SMILES isomérico |
CCOP(=O)(N[C@@H](C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canónico |
CCOP(=O)(NC(C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


